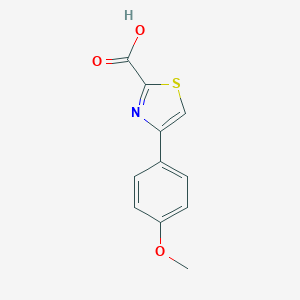
4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives involves several key steps and methodologies. For instance, a series of 1,3,4-thiadiazole derivatives, related structurally to the compound of interest, were synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization of the carboxylic acid group with thiosemicarbazide, showcasing the compound's potential for derivative synthesis and antimicrobial activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, a study on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, revealed its crystal structure, demonstrating the impact of molecular structure on the compound's properties and activities (Tamer et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid often result in the formation of novel compounds with diverse properties. A study on the synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a derivative, provides insight into the compound's reactivity and potential for further chemical transformations (Kennedy et al., 1999).
Physical Properties Analysis
The physical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure and physical properties of similar compounds have been studied to determine their potential applications (Muche, Müller, & Hołyńska, 2018).
科学的研究の応用
Corrosion Inhibition
4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives have been studied for their potential as corrosion inhibitors. The inhibition activity of new thiazole hydrazones, including 4-(4-methoxyphenyl)-thiazole-2-carboxylic acid derivatives, towards mild steel corrosion in acid media was investigated using various techniques. These compounds showed effective suppression of both anodic and cathodic processes of mild steel corrosion in acid solutions, acting as mixed-type inhibitors. The adsorption of these inhibitors on the metal surface followed the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitors and the metal surface. Quantum chemical parameters correlated well with the experimental data, suggesting that the electronic properties of these compounds play a significant role in their inhibition efficiency (Turuvekere K. Chaitra, K. Mohana, D. M. Gurudatt, H. C. Tandon, 2016).
Synthesis of Novel Derivatives
Research into the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates has been conducted. These studies are important for exploring the chemical properties and potential applications of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in various fields, including material science and pharmaceuticals. The preparation of these derivatives involves several steps, including reactions with different reagents to introduce various functional groups, which can significantly alter the properties and applications of the resulting compounds (N. Khalifa, E. Nossier, M. Al-Omar, 2017).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlight the potential of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in developing new antimicrobial agents. These derivatives have shown significant activity against various strains of microbes, suggesting their potential in addressing the growing issue of antimicrobial resistance (M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016).
Supramolecular Aggregation Behaviour
The study of the supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives, including those related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, offers insights into the formation of molecular assemblies. These assemblies have potential applications in gas storage, biosensing, and template catalysis, highlighting the versatility of thiazole derivatives in materials science (R. M. Jagtap, S. Pardeshi, Aiman Nabi, Z. Hussain, S. H. Mir, M. Rizvi, 2018).
Safety And Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQVZIBTYDJJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564528 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |
CAS RN |
123971-42-6 |
Source


|
| Record name | 4-(4-Methoxyphenyl)-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123971-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

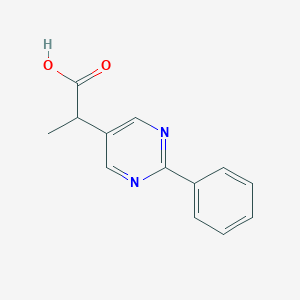
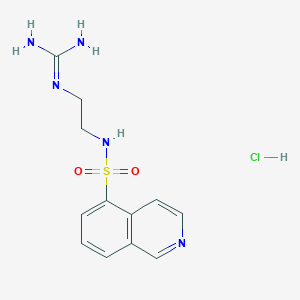
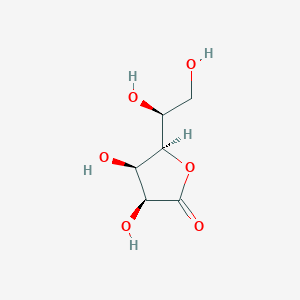
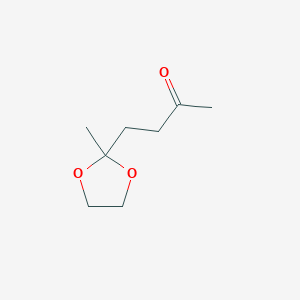

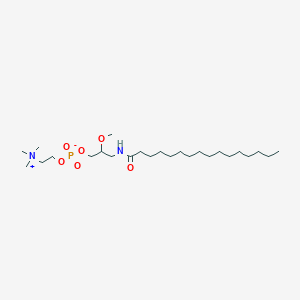
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
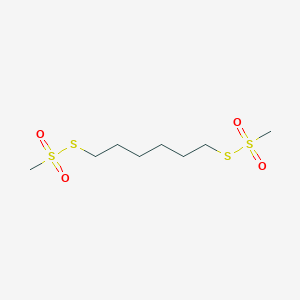
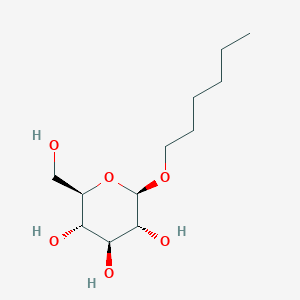
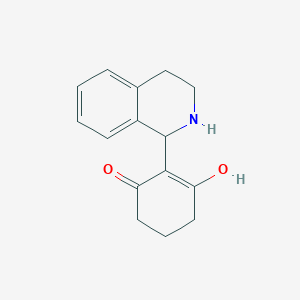
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
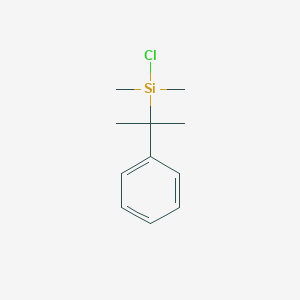
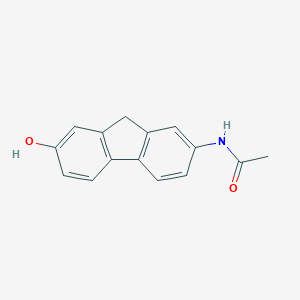
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)